2-Cyclopropylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

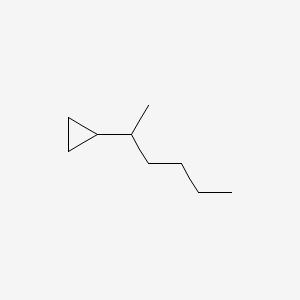

Structure

3D Structure

Properties

CAS No. |

6976-28-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

hexan-2-ylcyclopropane |

InChI |

InChI=1S/C9H18/c1-3-4-5-8(2)9-6-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

IYZQDBIQGSJSEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Cyclopropylhexane

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-cyclopropylhexane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key physicochemical data, structural identifiers, and available spectral information, presenting quantitative data in accessible tables and logical workflows as diagrams.

Chemical Structure and Identification

This compound is a saturated hydrocarbon featuring a cyclopropyl (B3062369) ring attached to the second carbon of a hexane (B92381) chain.

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Cyclopropylhexane. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document details key physical constants, presents standardized experimental protocols for their determination, and illustrates the structure-property relationships.

Molecular Structure and Identity

This compound is a cycloalkane derivative with the chemical formula C₉H₁₈.[1] Its structure consists of a hexane (B92381) backbone substituted with a cyclopropyl (B3062369) group at the second carbon position.

-

IUPAC Name: hexan-2-ylcyclopropane[2]

-

CAS Registry Number: 6976-28-9[2]

-

Molecular Formula: C₉H₁₈[1]

-

SMILES: CCCCC(C)C1CC1[1]

The presence of the strained three-membered cyclopropyl ring and the flexible hexyl chain influences its intermolecular interactions and, consequently, its bulk physical properties.

Tabulated Physical Properties

The quantitative physical data for this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 126.24 | g/mol |

| Boiling Point | 143 | °C |

| Melting Point | -98 | °C |

| Density | 0.754 | g/mL |

| Refractive Index | 1.418 | (unitless) |

Data sourced from Stenutz.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of liquid samples like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or microburner)

Procedure:

-

Sample Preparation: Fill the Durham tube to about half-full with this compound.[3]

-

Capillary Tube Insertion: Place the capillary tube into the Durham tube with the open end submerged in the liquid and the sealed end pointing upwards.[3]

-

Assembly: Attach the Durham tube to the thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[3]

-

Heating: Place the assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. Heat the side arm of the Thiele tube gently with a burner.[3] The design of the tube ensures uniform heating of the sample through the circulation of the oil.[3]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density is determined by measuring the mass of a known volume of the liquid.[4][5]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Distilled water (for calibration)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Measure and record the mass of the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.

-

Dry the exterior of the pycnometer and measure its mass (m_water).

-

Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.

-

Calculate the volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Measure the mass of the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

Calculate the mass of the this compound: mass_sample = m_sample - m_empty.

-

Calculate the density of the sample: ρ_sample = mass_sample / V.

-

The refractive index, a measure of how light propagates through a substance, is a characteristic constant.[6] An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically built-in)

-

Dropper or pipette

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

Calibration: Turn on the refractometer and the light source. If temperature control is required, connect the instrument to the water bath set at the desired temperature (e.g., 20 °C). Calibrate the instrument using a standard sample with a known refractive index.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. A boundary line separating a light and dark region should be visible.

-

Refining the Reading: Turn the fine adjustment knob to bring the boundary line into sharp focus. If a colored fringe is visible, adjust the chromaticity compensator until the boundary is a sharp, black-and-white line.

-

Reading the Value: Adjust the knob so that the sharp boundary line intersects the crosshairs in the eyepiece. Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and a soft lens paper.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical connections between its structural features and its macroscopic physical constants.

Caption: Relationship between molecular structure and physical properties of this compound.

References

2-Cyclopropylhexane (CAS: 6976-28-9): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylhexane, with the CAS number 6976-28-9, is a carbocyclic compound.[1][2][3] Its structure consists of a hexane (B92381) chain substituted with a cyclopropyl (B3062369) group at the second position. While extensive research on the specific biological activities of this compound is limited in publicly accessible literature, its structural motifs are present in various biologically active molecules. Cyclopropane rings are known to influence the conformational rigidity and metabolic stability of compounds, making them of interest in medicinal chemistry. This document provides a summary of the available technical data for this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6976-28-9 | [1] |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | (1-methylpentyl)cyclopropane | [1] |

| Density | 0.754 g/mL | [2] |

| Boiling Point | 143 °C | |

| Melting Point | -98 °C | |

| Refractive Index | 1.418 | |

| InChIKey | IYZQDBIQGSJSEX-UHFFFAOYSA-N | [1] |

| SMILES | CCCCC(C)C1CC1 | [1] |

Synthesis and Analysis

Synthesis

Another potential route is through the catalytic cyclopropanation of the corresponding alkene using a diazo compound and a transition metal catalyst. The choice of catalyst and reaction conditions would be crucial for optimizing the yield and purity of the desired product.

Analytical Methods

The primary analytical method for the characterization and quantification of a volatile, non-polar compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

-

For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

3. Data Analysis:

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the calibration standards.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways of this compound. A patent suggests that related cyclopropyl cyclohexane (B81311) compounds are utilized as fragrances, indicating a potential application in the fragrance industry.[4] The biological interactions related to olfaction would be a potential area of investigation.

Given the absence of data on signaling pathways, a diagrammatic representation cannot be provided.

Experimental Workflows

As no specific experimental studies involving this compound were found, a generalized workflow for the analysis of a volatile organic compound is presented below.

References

IUPAC name hexan-2-ylcyclopropane

An In-depth Technical Guide to Hexan-2-ylcyclopropane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of hexan-2-ylcyclopropane, a saturated hydrocarbon featuring a cyclopropane (B1198618) ring substituted with a hexan-2-yl group. The unique structural and electronic properties of the cyclopropane moiety make it a valuable motif in medicinal chemistry, contributing to enhanced metabolic stability, improved target binding potency, and the generation of novel chemotypes.[1] This document outlines the physicochemical properties, a potential synthetic route, spectroscopic characterization, and potential applications of hexan-2-ylcyclopropane in drug development.

Physicochemical Properties

Currently, experimentally determined physicochemical data for hexan-2-ylcyclopropane is limited. The following table summarizes the computed properties available in public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem CID: 138892[2] |

| Molecular Weight | 126.24 g/mol | PubChem CID: 138892[2] |

| XLogP3-AA | 4.3 | PubChem CID: 92172405[3] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 92172405[3] |

| Hydrogen Bond Acceptor Count | 0 | PubChem CID: 92172405[3] |

| Rotatable Bond Count | 4 | PubChem CID: 92172405[3] |

| Exact Mass | 126.140850574 Da | PubChem CID: 92172405[3] |

| Topological Polar Surface Area | 0 Ų | PubChem CID: 92172405[3] |

Synthesis of Hexan-2-ylcyclopropane

A plausible synthetic route for hexan-2-ylcyclopropane is via an intramolecular nickel-catalyzed cross-electrophile coupling of a 1,3-diol derivative, as reported for the synthesis of other alkylcyclopropanes.[2][4] This method involves the conversion of a 1,3-diol to a 1,3-dimesylate, which then undergoes cyclization.

Experimental Protocol: Nickel-Catalyzed Synthesis of Alkylcyclopropanes

This protocol is adapted from the work of Sanford et al. (2020) for the synthesis of alkylcyclopropanes from 1,3-dimesylates.[2]

Step 1: Synthesis of the 1,3-Dimesylate Precursor

-

To a solution of the corresponding 1,3-diol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (2.5 equiv).

-

Slowly add methanesulfonyl chloride (2.2 equiv) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield the 1,3-dimesylate.

Step 2: Nickel-Catalyzed Cyclization

-

To an oven-dried vial, add NiCl₂(dme) (10 mol %) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol %).

-

Add the 1,3-dimesylate (1.0 equiv) and a reducing agent (e.g., zinc powder, 3.0 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

-

Add a suitable solvent (e.g., anhydrous dimethylacetamide) and a halide source (e.g., sodium iodide, 2.0 equiv).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the desired alkylcyclopropane.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropyl (B3062369) Protons | -0.3 to 0.8 | Multiplet | 5H |

| Hexyl Chain (CH) | 1.0 - 1.5 | Multiplet | 1H |

| Hexyl Chain (CH₂) | 1.2 - 1.6 | Multiplet | 8H |

| Hexyl Chain (CH₃) | 0.8 - 1.2 | Multiplet | 6H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl Carbons | 5 - 20 |

| Hexyl Chain Carbons | 14 - 40 |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically employed.

-

Data Processing: Process the raw data using appropriate software. The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) [5]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 35-400 amu.

Potential Applications in Drug Development

While specific biological activities of hexan-2-ylcyclopropane have not been reported, the incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[6]

-

Physicochemical Properties: The introduction of a cyclopropane ring can alter lipophilicity and aqueous solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

-

Novelty and Patentability: The use of cyclopropane-containing scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing opportunities for new intellectual property.[1]

Given these advantages, hexan-2-ylcyclopropane represents a potentially valuable building block for the synthesis of new drug candidates in various therapeutic areas. Its non-polar, aliphatic nature makes it suitable for exploring hydrophobic binding pockets in protein targets.

References

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [(2R)-hexan-2-yl]cyclopropane | C9H18 | CID 92172405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

2-Cyclopropylhexane molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-cyclopropylhexane, a saturated hydrocarbon containing a cyclopropyl (B3062369) ring attached to a hexane (B92381) chain.

Chemical Identity and Properties

This compound is a cycloalkane with the chemical formula C9H18.[1][2] Its structure consists of a cyclopropane (B1198618) ring bonded to the second carbon of a hexane chain.

Table 1: Molecular Data for this compound

| Property | Value | Source |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| IUPAC Name | (1-methylpentyl)cyclopropane | |

| SMILES | CCCCC(C)C1CC1 | [1] |

| InChIKey | IYZQDBIQGSJSEX-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not extensively documented in readily accessible literature, which is common for simple, non-specialty hydrocarbons. The synthesis would likely follow standard organic chemistry procedures for the formation of cyclopropane rings or the alkylation of cyclopropyl derivatives. Characterization would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

Logical Relationship of Molecular Structure

The molecular formula and weight of this compound are derived directly from its constituent parts. The following diagram illustrates this logical relationship.

References

Technical Guide: Thermodynamic Data for 2-Cyclopropylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopropylhexane, also known as (1-methylpentyl)cyclopropane, is an alkyl-substituted cycloalkane with the molecular formula C₉H₁₈. An understanding of its thermodynamic properties is essential for applications in reaction modeling, chemical process design, and computational chemistry, particularly in the development of high-energy-density fuels and novel pharmaceutical scaffolds. This technical guide provides a consolidated overview of the available thermodynamic data for this compound, details the methodologies for data acquisition, and illustrates key procedural workflows.

The most comprehensive and critically evaluated thermodynamic data for this compound are maintained in the NIST/TRC Web Thermo Tables (WTT), generated via the NIST ThermoData Engine (TDE) software. This system produces recommended values by combining available experimental data with validated prediction methods.[1] While direct access to these extensive tables is subscription-based, this guide presents key experimental values from published literature and provides robust estimations for other core properties using established theoretical methods.

Thermodynamic Data Presentation

Quantitative thermodynamic data for this compound are summarized below. Table 1 presents experimentally determined values for the enthalpy of combustion and the derived enthalpy of formation. Tables 2 and 3 provide estimated values for ideal gas heat capacity and standard entropy, respectively, calculated using the Benson group additivity method, as publicly available experimental data for these properties are limited.

Table 1: Standard Enthalpy of Combustion and Formation for Liquid this compound

| Property | Value | Units | Phase | Reference |

| Standard Enthalpy of Combustion (ΔcH°) | -5648 | kJ/mol | Liquid | Slabey and Wise, 1952[1] |

| Standard Enthalpy of Formation (ΔfH°) | -464 | kJ/mol | Liquid | Derived from ΔcH°[1] |

Table 2: Estimated Ideal Gas Heat Capacity (Cp°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

| Temperature (K) | Estimated Cp° (J/mol·K) |

| 298.15 | 189.5 |

| 400 | 245.1 |

| 500 | 295.3 |

| 600 | 338.7 |

| 800 | 409.1 |

| 1000 | 463.5 |

Table 3: Estimated Ideal Gas Standard Entropy (S°) at Standard Pressure (101.325 kPa) (Note: Values are estimated using the Benson group additivity method.)

| Temperature (K) | Estimated S° (J/mol·K) |

| 298.15 | 445.8 |

| 400 | 510.2 |

| 500 | 571.5 |

| 600 | 629.1 |

| 800 | 734.4 |

| 1000 | 828.9 |

Methodologies and Protocols

The acquisition of thermodynamic data involves a combination of direct experimental measurement, computational estimation, and critical evaluation of all available information.

Experimental Protocol: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of liquid hydrocarbons like this compound is determined using an oxygen bomb calorimeter.[2][3] The protocol involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment and measuring the resultant temperature change.

Protocol Steps:

-

Sample Preparation: A sample of the liquid (typically 0.5 g to 1.0 g) is accurately weighed and placed into a crucible within a high-strength, sealed vessel known as a "bomb".[4][5]

-

Bomb Sealing and Pressurization: A small, measured amount of deionized water (approx. 1 mL) is added to the bomb to ensure any acids formed during combustion are in a standard solution state.[6] The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.[3][4]

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (a bucket). The entire assembly, including a stirrer and a high-precision thermometer, is placed within an adiabatic jacket.[3]

-

Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the sample is ignited by passing an electric current through a fuse wire positioned just above the sample.[6] The temperature of the water in the bucket is recorded at regular intervals before and after ignition until a stable final temperature is reached.

-

Calculation: The heat released by the combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual N₂ in the bomb) and the energy released by the ignition wire to determine the standard enthalpy of combustion.[5]

Protocol: Generation of Critically Evaluated Data

The most reliable and comprehensive thermodynamic datasets are the result of a critical evaluation process, such as that implemented by the NIST ThermoData Engine (TDE).[1][7] This expert system approach provides thermodynamically consistent data across a range of temperatures and phases.

Workflow Steps:

-

Data Collection: The system retrieves all available experimental data for the target compound (this compound) from a vast, curated database (TDE-SOURCE).[8]

-

Data Analysis and Filtering: The collected data points are grouped by property, normalized to standard units, and automatically filtered based on metadata and known uncertainties.

-

Prediction and Gap Filling: Where experimental data is sparse or unavailable for certain properties or temperature ranges, the TDE employs predictive methods, such as group contribution schemes, to generate estimated values.[1]

-

Thermodynamic Consistency Enforcement: The combined experimental and predicted data are simultaneously fitted to a series of fundamental thermodynamic equations (e.g., equations of state). This process ensures that properties like enthalpy, entropy, and heat capacity are consistent with each other and with phase equilibrium data (e.g., vapor pressure).

-

Output Generation: The final output consists of tables of recommended property values with associated uncertainties, along with parameters for equations of state that describe the thermodynamic surface of the compound.[9]

Protocol: Estimation via Group Additivity

The Benson group additivity method is a powerful technique for estimating the thermodynamic properties of organic molecules in the absence of experimental data.[10][11] The method assumes that the total property of a molecule is the sum of contributions from its constituent polyvalent atom groups.

Sample Calculation for Ideal Gas Heat Capacity (Cp°) at 298.15 K:

-

Decomposition into Groups: this compound is broken down into its fundamental groups:

-

1 x C-(C)₂(H)₂ : The secondary carbon in the hexane (B92381) chain.

-

2 x C-(C)(H)₃ : The two terminal methyl groups.

-

3 x C-(C)₂(H)₂ : Three secondary carbons in the hexane chain.

-

1 x C-(C)₂(H)(Cd) : The tertiary carbon of the hexane chain bonded to the cyclopropyl (B3062369) group (approximated).

-

1 x Cyclopropyl ring strain correction .

-

-

Summation of Group Values: Published group contribution values for Cp° at 298.15 K are summed. This process is repeated with temperature-dependent group values to estimate properties at other temperatures. Ring strain corrections are added for cyclic systems.[10]

Visualizations

The following diagrams illustrate the workflow for thermodynamic data evaluation and the fundamental relationships between core thermodynamic properties.

References

- 1. iric.imet-db.ru [iric.imet-db.ru]

- 2. mdpi.com [mdpi.com]

- 3. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 4. aa6kj.hopto.org [aa6kj.hopto.org]

- 5. scribd.com [scribd.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. iric.imet-db.ru [iric.imet-db.ru]

- 8. nist.gov [nist.gov]

- 9. ThermoData Engine [trc.nist.gov]

- 10. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 11. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-Cyclopropylhexane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-Cyclopropylhexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted and experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Major Fragment (m/z) | 56 |

| Second Major Fragment (m/z) | 41 |

| Third Major Fragment (m/z) | 69 |

Source: PubChem. The m/z values represent the three most abundant fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 2: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.0 - 0.4 | Multiplet | 4H | Cyclopropyl CH₂ |

| ~0.5 - 0.8 | Multiplet | 1H | Cyclopropyl CH |

| ~0.8 - 0.9 | Triplet | 3H | Terminal CH₃ |

| ~0.9 - 1.0 | Doublet | 3H | CH₃ on hexane (B92381) chain |

| ~1.0 - 1.4 | Multiplet | 7H | Hexane chain CH and CH₂ |

Disclaimer: This data is predicted using computational models and may not reflect experimental values precisely.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Type |

| ~5 - 10 | CH₂ (Cyclopropyl) |

| ~10 - 15 | CH (Cyclopropyl) |

| ~14 | CH₃ (Terminal) |

| ~20 | CH₃ (on hexane chain) |

| ~23 - 40 | CH₂, CH (Hexane chain) |

Disclaimer: This data is predicted using computational models and may not reflect experimental values precisely.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3080 - 3000 | C-H stretch (cyclopropyl) | Medium |

| ~2960 - 2850 | C-H stretch (alkyl) | Strong |

| ~1465 | C-H bend (CH₂) | Medium |

| ~1375 | C-H bend (CH₃) | Medium |

| ~1020 | Cyclopropane ring deformation | Medium |

Note: This data is based on characteristic absorption frequencies for alkylcyclopropane compounds and may not represent the exact spectrum of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).[2][3]

-

The final volume should be around 0.6-0.7 mL in a standard 5 mm NMR tube.[2]

-

Ensure the sample is free of any particulate matter by filtering it through a pipette with a cotton or glass wool plug.[2]

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

As this compound is a liquid, the spectrum can be obtained directly from a thin film of the neat liquid.[5]

-

Place a drop of the liquid onto a salt plate (e.g., NaCl or KBr).[5]

-

Gently place a second salt plate on top to create a thin, uniform film between the plates.

2. Data Acquisition:

-

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).[6]

2. GC-MS System and Conditions:

-

Gas Chromatograph:

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.[6]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Inlet: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C) and is held for a few minutes, then ramped at a rate of 10-20 °C/min to a final temperature of around 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300 to detect the molecular ion and characteristic fragments.

-

Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.[6]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Cyclopropyl Group in Alkanes: An In-depth Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in modern organic chemistry and medicinal chemistry. Its inherent ring strain and unique electronic properties impart distinct stability and reactivity characteristics to alkane structures. This guide provides a comprehensive technical overview of the stability and reactivity of the cyclopropyl group, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to professionals in research and drug development.

Intrinsic Stability of the Cyclopropyl Group

The defining feature of the cyclopropyl group is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbon atoms. This strain profoundly influences its thermodynamic stability and bond characteristics.

Strain and Bond Dissociation Energies

The high ring strain in cyclopropane (B1198618) weakens its carbon-carbon bonds compared to acyclic alkanes, making it more susceptible to ring-opening reactions. Conversely, the C-H bonds are shorter and stronger.[1]

| Property | Value | Unit | Notes |

| Total Strain Energy | ~27.5 | kcal/mol | Significantly higher than cyclohexane (B81311) (considered strain-free). |

| C-C Bond Dissociation Energy | ~65 | kcal/mol | Weaker than a typical alkane C-C bond (~88 kcal/mol). |

| C-H Bond Dissociation Energy | ~106 | kcal/mol | Stronger than a typical secondary alkane C-H bond (~98 kcal/mol). |

Spectroscopic Signatures

The unique geometry and electronic structure of the cyclopropyl group give rise to characteristic spectroscopic signals.

| Spectroscopy | Feature | Chemical Shift / Frequency | Notes |

| ¹H NMR | Cyclopropyl protons | δ 0.2 - 1.0 ppm | Highly shielded due to the ring current effect, appearing upfield.[2] |

| ¹³C NMR | Cyclopropyl carbons | δ -5 - 20 ppm | Also significantly shielded, appearing at unusually high field.[3] |

| Infrared (IR) | C-H stretch | 3080 - 3000 cm⁻¹ | The high s-character of the C-H bonds shifts this absorption to a higher frequency than in acyclic alkanes.[4][5] |

| Infrared (IR) | Ring deformation ("breathing") | ~1020 cm⁻¹ | A characteristic absorption for the cyclopropane ring. |

Reactivity of the Cyclopropyl Group

The high ring strain and the π-character of the C-C bonds make the cyclopropyl group reactive towards a variety of reagents, often undergoing ring-opening reactions that relieve the strain.

Electrophilic Addition Reactions

Cyclopropanes can react with electrophiles in a manner analogous to alkenes, leading to ring opening. These reactions typically proceed via a corner-protonated or edge-protonated intermediate, or through a direct SN2-type attack. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring.

Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile, resulting in a ring-opened product.[6][7]

Cyclopropanes react with halogens (e.g., Br₂, Cl₂) to give 1,3-dihalopropanes. The reaction proceeds via an electrophilic addition mechanism where the halogen molecule is polarized by the cyclopropane ring.[8][9]

Radical Reactions

Cyclopropyl groups can also undergo reactions involving radical intermediates. These reactions can either preserve the ring structure or lead to ring-opening, depending on the reaction conditions and the stability of the radical intermediates.

Under UV light, cyclopropane can undergo free-radical substitution with halogens, similar to alkanes. However, addition reactions leading to ring-opening can also occur concurrently.[1][10]

Certain radical reactions, particularly those involving strained or substituted cyclopropanes, can lead to ring-opening to form more stable acyclic radical intermediates.[11] Photochemical initiation is a common method to generate the initial radical species.[12][13]

The Cyclopropyl Group in Drug Development

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[14][15]

Metabolic Stability

The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16] This can lead to increased metabolic stability, longer half-life, and reduced clearance of a drug.[17]

| Drug / Compound | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Notes |

| Cyclopropyl Fentanyl | Human Hepatocytes | - | Normetabolite covered 82% of total metabolic peak area. No oxidation of the cyclopropyl ring was observed.[18] | Compared to larger cycloalkyl fentanyl analogs where ring oxidation is a major metabolic pathway. |

| Pitavastatin | - | - | - | The cyclopropyl group diverts metabolism away from CYP3A4.[16] |

| Risdiplam | - | - | - | A cyclopropyl group was introduced to improve the properties of the initial clinical candidate.[16] |

| Boceprevir | Human Liver Microsomes (HLM) | Data not readily available | Data not readily available | Contains a cyclopropylmethyl group; metabolized by CYP3A4/5.[17] |

| Telaprevir | HLM | ~9-11 min (effective) | Data not readily available | Contains a cyclopropyl group; metabolized by CYP3A4.[17] |

Conformational Rigidity and Potency

The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased binding affinity and potency for its biological target. It is often used as a rigid linker or an isosteric replacement for an alkene.[14]

Experimental Protocols

Synthesis of Cyclopropanes: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes using a zinc-copper couple and diiodomethane (B129776).[19][20][21][22]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.

-

Reaction Setup: To the flask containing the activated zinc-copper couple, add a magnetic stir bar and anhydrous diethyl ether.

-

Reagent Addition: Add diiodomethane (1.5 eq) to the stirred suspension. The mixture may become warm and reflux. After the initial reaction subsides, add the alkene (1.0 eq) dissolved in diethyl ether dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or flash column chromatography.

Synthesis of Cyclopropylamines

Cyclopropylamines are important building blocks in medicinal chemistry. They can be synthesized through various methods, including the Kulinkovich-Szymoniak reaction, which involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide and a Lewis acid.[13]

Experimental Protocol: Synthesis of a Primary Cyclopropylamine (B47189) from a Nitrile

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an argon atmosphere, place a solution of the nitrile (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.2 eq) followed by the dropwise addition of a solution of ethylmagnesium bromide in diethyl ether (2.5 eq) at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the specified time (typically several hours), monitoring the reaction by TLC or GC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M aqueous HCl to hydrolyze the intermediate.

-

Workup: Make the aqueous layer basic with concentrated NaOH solution and extract with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. Purify the crude cyclopropylamine by distillation or column chromatography.

Electrophilic Ring Opening: Bromination of a Cyclopropane

This protocol outlines the general procedure for the addition of bromine to a cyclopropane to yield a 1,3-dibromopropane.[6][23]

Experimental Protocol: Bromination of a Substituted Cyclopropane

-

Reaction Setup: In a round-bottom flask protected from light, dissolve the substituted cyclopropane (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: Allow the reaction mixture to stir at room temperature until the bromine color has completely faded.

-

Workup: Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1,3-dibromopropane can be purified by distillation under reduced pressure or by column chromatography.

References

- 1. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 10. brainly.in [brainly.in]

- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scientificupdate.com [scientificupdate.com]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. benchchem.com [benchchem.com]

- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. orgosolver.com [orgosolver.com]

- 21. synarchive.com [synarchive.com]

- 22. m.youtube.com [m.youtube.com]

- 23. homework.study.com [homework.study.com]

Introduction: The Strategic Value of the Cyclopropyl Moiety

An In-depth Technical Guide to the Research Uses of Saturated Alkyl Cyclopropanes

For: Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, the smallest of the cycloalkanes, is a unique and powerful structural motif increasingly utilized in modern chemical research, particularly in the realm of drug discovery and development. Comprised of a highly strained three-membered carbocycle, its distinctive physicochemical and structural characteristics offer significant advantages in molecular design.[1] These features include the coplanarity of its three carbon atoms, relatively short and strong C-C (1.51 Å) and C-H bonds, and an enhanced π-character in its C-C bonds.[1]

For medicinal chemists, the incorporation of a saturated alkyl cyclopropane into a molecule is a key strategic tool to address common challenges in drug optimization.[1] Its rigid structure acts as a conformational constraint, locking a molecule into a bioactive conformation, which can lead to enhanced binding potency and selectivity for its biological target.[2] Furthermore, the cyclopropyl (B3062369) group is often used to improve a compound's pharmacokinetic profile. Its inherent stability towards oxidative metabolism can protect metabolically liable positions, leading to increased metabolic stability, longer in-vivo half-life, and reduced plasma clearance.[1][2][3][4] This motif is frequently employed as a bioisostere for other common chemical groups, such as methyl, isopropyl, gem-dimethyl, phenyl, or vinyl groups, providing a pathway to navigate new intellectual property space while improving physicochemical properties.[5]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of saturated alkyl cyclopropanes, with a focus on their practical use in research and development. It includes detailed experimental protocols for key synthetic methods, quantitative data to facilitate comparison, and diagrams to illustrate critical workflows and concepts.

Synthetic Methodologies for Saturated Alkyl Cyclopropanes

The construction of the strained cyclopropane ring requires specialized synthetic methods. The most common and versatile approaches involve the transfer of a methylene (B1212753) (CH₂) or substituted carbene unit to an alkene.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone method for converting alkenes into cyclopropanes stereospecifically.[6][7] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple.[6][8] The reaction proceeds via a concerted "butterfly-type" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

A significant improvement is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, offering better reactivity and reproducibility.[6][8]

Logical Workflow for Simmons-Smith Cyclopropanation

Caption: General workflow for Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification) [7]

This protocol describes the cyclopropanation of a generic alkene using diethylzinc and diiodomethane.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen or argon atmosphere, dissolve the alkene (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. For more sensitive substrates, a lower temperature (e.g., -10 °C) may be used.

-

Reagent Addition:

-

Slowly add a solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes, 2.0 eq) to the stirred alkene solution via syringe.

-

Following the Et₂Zn addition, add diiodomethane (CH₂I₂, 2.0 eq) dropwise via syringe over 10-15 minutes. A white precipitate of zinc iodide (ZnI₂) may form.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously until gas evolution ceases.

-

Workup:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield the pure alkyl cyclopropane.

Table 1: Substrate Scope and Yields for Simmons-Smith Cyclopropanation

| Alkene Substrate | Product | Yield (%) | Reference |

| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | ~92% | [8] |

| (Z)-3-hexene | cis-1,2-diethylcyclopropane | High | [8] |

| 1-Octene | n-Hexylcyclopropane | 82% | [6] |

| Silyl Enol Ether of Cyclohexanone | 7-(trimethylsilyloxy)bicyclo[4.1.0]heptane | 60% (dr=8:1) | [6] |

| Allenamide Derivative | Amido-spiro[2.2]pentane | High | [8] |

| β-Keto Ester | γ-Keto Ester (via ring opening) | High | [8] |

Transition Metal-Catalyzed Cyclopropanation

The reaction of alkenes with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst is a powerful and versatile method for synthesizing functionalized cyclopropanes.[9] Catalysts based on rhodium, copper, and iron are most common. This method allows for a high degree of control over stereoselectivity (diastereo- and enantioselectivity) through the use of chiral ligands.[10][11][12]

The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

Caption: How cyclopropanes enhance binding by reducing conformational entropy.

Improving Metabolic Stability

A primary application of cyclopropyl groups is to enhance metabolic stability. The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to those on a linear alkyl chain. R[4]eplacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl ring can block common oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability.

[3][5]Table 4: Comparative Metabolic Stability and Potency

| Parent Compound (Group) | Cyclopropyl Analogue | Property Measured | Improvement Noted | Reference |

| IDO1 Inhibitor (Methyl) | IDO1 Inhibitor (Cyclopropyl) | Rat Clearance (mL/min/kg) | High clearance reduced | |

| IDO1 Inhibitor (Cyclopropyl) | IDO1 Inhibitor (gem-dimethylcyclopropyl) | Metabolic Stability (HLM) | Blocked cyclopropyl oxidation | |

| γ-Secretase Inhibitor (Phenyl) | γ-Secretase Inhibitor (Bicyclo[1.1.1]pentane) | Metabolic Stability (HLM) | Improved | |

| HIV NNRTI (Alkyl chain) | HIV NNRTI (Cyclopropyl-fused) | IC₅₀ (mutant strain) | Picomolar activity achieved | |

| Prasugrel (Prodrug) | Active Metabolite | In vivo half-life (hours) | ~7.4 hours |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

[3][13]1. Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Thaw pooled human liver microsomes (HLM) on ice. 2. Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (0.5 mg/mL). 3. Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes. 4. Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution. Take an aliquot at t=0 and quench immediately with a cold organic solvent (e.g., acetonitrile) containing an internal standard. 5. Time Points: Incubate at 37 °C, taking aliquots at several subsequent time points (e.g., 5, 15, 30, 60 minutes) and quenching them immediately. 6. Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard. 7. Calculation: Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.

Workflow for Metabolic Stability Assay

Caption: Experimental workflow for an in vitro metabolic stability assay.

Reactivity and Further Synthetic Utility

The inherent ring strain of cyclopropanes makes them valuable intermediates for further synthetic transformations, most notably through ring-opening reactions.

Ring-Opening Reactions

Donor-acceptor (D-A) cyclopropanes, which bear an electron-donating group and an electron-withdrawing group, are particularly susceptible to nucleophilic ring-opening. T[14][15]his reactivity provides a powerful method for the stereoselective synthesis of 1,3-difunctionalized acyclic compounds. The reactions can be promoted by Lewis acids, Brønsted acids, or, in some cases, bases.

[14][15]Table 5: Examples of Nucleophilic Ring-Opening Reactions

| Donor-Acceptor Cyclopropane | Nucleophile | Catalyst / Conditions | Product Type | Yield (%) | ee (%) | Reference |

| 2-Aryl-1,1-dicarboxylate | Indole | Brønsted Acid / HFIP | 1,3-Alkyl-Indole | High | - | |

| 2-Aryl-1,1-dicarboxylate | 1,3-Diketone | Cu(OTf)₂ / Chiral Ligand | 1,3-Diketone Adduct | 70-93 | 79-99 | |

| 2-Aryl-1,1-dicarboxylate | Amine | Ni(II) / Chiral Ligand | γ-Amino Acid Deriv. | up to >99 | up to 99 | |

| 2-(p-siloxyaryl)-1,1-dicarboxylate | Nitroalkane | TBAF / NMM | Nitroalkyl Malonate | High | - |

This diverse reactivity underscores the utility of saturated alkyl cyclopropanes not only as stable structural elements in final drug products but also as versatile intermediates for constructing complex molecular architectures.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. cheme.caltech.edu [cheme.caltech.edu]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Acquisition of 2-Cyclopropylhexane for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity chemical compounds is a critical initial step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 2-Cyclopropylhexane, a saturated hydrocarbon of interest in various research contexts. Due to its niche status, sourcing this compound presents unique challenges, often necessitating a custom synthesis approach.

Commercial Availability: A Landscape of Limited Options

A comprehensive survey of prominent chemical suppliers indicates that this compound is not a readily available, off-the-shelf compound for research purposes. Searches across the catalogs of major vendors such as Sigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals, and Santa Cruz Biotechnology did not yield any direct listings for this specific molecule. This scarcity suggests that researchers requiring this compound will likely need to engage with companies offering custom synthesis services.

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | Not Available | - | - | - | Not listed |

| Thermo Fisher Scientific | Not Available | - | - | - | Not listed |

| TCI Chemicals | Not Available | - | - | - | Not listed |

| Santa Cruz Biotechnology | Not Available | - | - | - | Not listed |

| Custom Synthesis | Project-dependent | Typically >95% | mg to kg scale | Varies | Lead time required |

Synthetic Route: The Simmons-Smith Cyclopropanation

Given the lack of commercial stock, the synthesis of this compound is the most viable route for its acquisition. A well-established and reliable method for the formation of cyclopropane (B1198618) rings is the Simmons-Smith reaction.[1][2][3] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.[1][3] The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

To synthesize this compound, a suitable starting alkene would be 2-methyl-1-heptene (B91929). The following section details a representative experimental protocol adapted from the Simmons-Smith cyclopropanation of 1-octene.[1]

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methyl-1-heptene

Objective: To synthesize this compound from 2-methyl-1-heptene.

Materials:

-

2-Methyl-1-heptene

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn-Cu)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Gently heat the flask with a heat gun under a stream of nitrogen to activate the zinc. Allow the flask to cool to room temperature.

-

Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

-

Addition of Reagents: Add a solution of 2-methyl-1-heptene (1.0 eq) in anhydrous diethyl ether to the zinc-copper suspension. Subsequently, add diiodomethane (1.5 eq) dropwise via a dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-H and C-C bond vibrations.

Logical Workflow for Sourcing Chemical Compounds

For researchers facing the challenge of acquiring a non-commercial chemical, a structured approach is essential. The following diagram illustrates a logical workflow for the procurement of such compounds.

Caption: A logical workflow for sourcing research chemicals.

This guide provides a comprehensive starting point for researchers interested in utilizing this compound. While direct commercial availability is limited, established synthetic methods offer a clear path to obtaining this compound for further investigation.

References

literature review of long-chain alkyl cyclopropanes

An In-Depth Technical Guide to Long-Chain Alkyl Cyclopropanes: Synthesis, Properties, and Therapeutic Potential

Introduction

Long-chain alkyl cyclopropanes, particularly cyclopropane-containing fatty acids (CFAs), are a fascinating class of molecules found in various natural sources, including bacteria, plants, and protozoa.[1][2] The presence of the three-membered carbocyclic ring imparts unique physicochemical properties that distinguish them from their unsaturated or saturated counterparts. The inherent ring strain, approximately 27.5 kcal/mol, results in shorter C-C bonds with enhanced p-character, resembling a C=C double bond, and shorter, stronger C-H bonds.[3][4] These structural features contribute to increased metabolic stability, rigidity, and altered membrane fluidity.[4][5]

In recent years, the cyclopropyl (B3062369) moiety has been increasingly incorporated into drug candidates to enhance pharmacological properties. Its strategic use can improve potency, reduce off-target effects, increase metabolic stability and brain permeability, and decrease plasma clearance.[6][7] This guide provides a comprehensive review of the synthesis, biosynthesis, chemical properties, and biological applications of long-chain alkyl cyclopropanes, with a focus on their relevance to researchers, scientists, and drug development professionals.

Biosynthesis of Cyclopropane (B1198618) Fatty Acids

The primary biological pathway for the formation of CFAs in bacteria involves the enzymatic transfer of a methylene (B1212753) group to the double bond of an unsaturated fatty acid (UFA) already incorporated within a phospholipid membrane.

This biosynthesis is catalyzed by cyclopropane fatty acid (CFA) synthase, which utilizes S-adenosyl-L-methionine (SAM) as the methylene donor.[1][8] The reaction converts the cis double bonds of UFA acyl chains into cyclopropane rings.[1] This post-synthetic modification of phospholipids (B1166683) is crucial for bacterial adaptation to environmental stresses, such as low pH and oxidative stress, by modulating membrane fluidity and permeability.[1][4]

Caption: Biosynthesis of cyclopropane fatty acids from unsaturated precursors.

Chemical Synthesis of Long-Chain Alkyl Cyclopropanes

The construction of the cyclopropane ring in long-chain alkyl molecules has been achieved through various synthetic methodologies. The most common approaches include carbene additions to alkenes and intramolecular cyclization reactions.[3][9]

Key synthetic methods include:

-

Simmons-Smith Cyclopropanation: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. It is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the stereochemistry of the addition.[2][10]

-

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and iron can effectively decompose diazo compounds to generate metal carbenoids, which then react with alkenes to form cyclopropanes.[3][11] This method is highly versatile and can be rendered enantioselective.

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular SN2 reaction to close the three-membered ring.[3]

Data Presentation: Synthesis of a Heptyl-Cyclopropane Analog

The synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP), a stable analog of the bacterial signaling molecule cis-2-decenoic acid, demonstrates a typical workflow. The key cyclopropanation step often employs the Simmons-Smith reaction.[10]

| Step | Reaction | Reagents | Product | Yield | Reference |

| 1 | Lindlar Reduction | Dec-2-yn-1-ol, H₂, Lindlar Catalyst | (Z)-dec-2-en-1-ol | High | [10] |

| 2 | Simmons-Smith Cyclopropanation | (Z)-dec-2-en-1-ol, CH₂I₂, Zn-Cu | (2-heptylcyclopropyl)methanol | Good | [10] |

| 3 | Jones Oxidation | (2-heptylcyclopropyl)methanol, CrO₃, H₂SO₄ | 2-heptylcyclopropane-1-carboxylic acid | Good | [10] |

digraph "Synthesis of 2-Heptylcyclopropane-1-carboxylic acid" { graph [splines=ortho, nodesep=0.4, ranksep=0.5, size="7.6,4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Dec-2-yn-1-ol", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Lindlar\nReduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="(Z)-dec-2-en-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Simmons-Smith\nCyclopropanation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="(2-heptylcyclopropyl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Jones\nOxidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Heptylcyclopropane-1-carboxylic acid\n(2CP)", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }

Caption: Synthetic workflow for 2-heptylcyclopropane-1-carboxylic acid (2CP).

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of (Z)-dec-2-en-1-ol[10]

This protocol describes the key step in forming the cyclopropane ring in the synthesis of a long-chain alkyl cyclopropane.

-

Reagent Preparation: Prepare the Simmons-Smith reagent by suspending a zinc-copper couple (Zn-Cu) in a dry ether solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Cool the reagent mixture in an ice bath.

-

Substrate Addition: Add a solution of (Z)-dec-2-en-1-ol in diethyl ether dropwise to the stirred Simmons-Smith reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield pure (2-heptylcyclopropyl)methanol.

Biological Activities and Applications in Drug Development

The incorporation of a cyclopropane ring into a long-chain alkyl molecule can significantly alter its biological activity and therapeutic potential. The ring's rigidity can lock the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[5]

Key Therapeutic Advantages:

-

Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, such as oxidation, that typically degrade linear alkyl chains. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[5][12]

-

Improved Potency: By acting as a rigid scaffold or a bioisostere for an alkene, the cyclopropane ring can optimize interactions with a target receptor or enzyme, thereby increasing potency.[6][7]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and membrane permeability, which is critical for drug absorption and distribution, including penetration of the blood-brain barrier.[6][12]

-

Anti-Biofilm and Antimicrobial Activity: Natural and synthetic CFAs exhibit a range of biological activities. For instance, the synthetic analog 2CP was designed to mimic a bacterial signaling molecule and has been investigated for its ability to disperse bacterial biofilms, a key factor in chronic infections.[10] Other cyclopropane-containing natural products have shown potent antifungal and antibacterial properties.[13][14]

Caption: How cyclopropane properties translate to pharmacological advantages.

Quantitative Data: Biological Activity

While extensive quantitative data for a wide range of long-chain alkyl cyclopropanes is dispersed across numerous studies, specific examples highlight their potential. For instance, Curacin A, a natural product containing a cyclopropyl-thiazole moiety, exhibits potent cytotoxic activity against cancer cell lines.

| Compound | Activity | Target Cell Line | IC₅₀ | Reference |

| Curacin A | Cytotoxicity | L1210 Leukemia | 9 x 10⁻⁹ M | [2] |

| Curacin A | Cytotoxicity | CA46 Burkitt Lymphoma | 2 x 10⁻⁷ M | [2] |

Conclusion

Long-chain alkyl cyclopropanes represent a structurally unique and biologically significant class of molecules. Their biosynthesis in microorganisms is a key adaptation mechanism, while their chemical synthesis offers versatile routes to novel compounds. For drug development professionals, the cyclopropyl group serves as a powerful tool to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low potency. The continued exploration of new synthetic methods and a deeper understanding of the biological roles of these compounds will undoubtedly lead to the development of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Bioactivity of 2-Cyclopropylhexane

For Researchers, Scientists, and Drug Development Professionals